REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([OH:10])[CH2:8][OH:9].[Cl:11][C:12]1[N:17]=[C:16](S(C)(=O)=O)[CH:15]=[CH:14][N:13]=1>CN(C=O)C.CCOC(C)=O>[Cl:11][C:12]1[N:17]=[C:16]([O:9][CH2:8][CH2:7][OH:10])[CH:15]=[CH:14][N:13]=1 |f:0.1.2|
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Name
|
|
Quantity
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0.89 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1.3 mL
|
Type
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reactant
|
Smiles
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C(CO)O
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Name
|
|
Quantity
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29 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.13 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)S(=O)(=O)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Type
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CUSTOM
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Details
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the mixture was then stirred for 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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containing
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Type
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STIRRING
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Details
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The solution was stirred for 1.5 h at room temperature
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Duration
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1.5 h
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Type
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WASH
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Details
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washed with 1:1 water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexanes)
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Reaction Time |
15 min |
Name
|
|
Type
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product
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Smiles
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ClC1=NC=CC(=N1)OCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |